molecular formula C19H28ClN5O5 B163273 Nifekalant hydrochloride CAS No. 130656-51-8

Nifekalant hydrochloride

Numéro de catalogue B163273
Numéro CAS: 130656-51-8
Poids moléculaire: 441.9 g/mol
Clé InChI: YPVGGQKNWAKOPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nifekalant hydrochloride is a class III antiarrhythmic agent . It is used to prevent ventricular tachycardia and ventricular fibrillation . It is approved in Japan for the treatment of arrhythmias and ventricular tachycardia .


Molecular Structure Analysis

The molecular formula of Nifekalant hydrochloride is C19H28ClN5O5 . The molar mass is 441.91 g/mol . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Physical And Chemical Properties Analysis

Nifekalant hydrochloride appears as light yellow to yellow crystals . It has a melting point of 172-174°C . It is very soluble in water, slightly soluble in methanol, and very slightly soluble in ethanol .

Applications De Recherche Scientifique

Treatment of Ventricular Tachyarrhythmia

Specific Scientific Field

Cardiology and Pharmacology

Application Summary

Nifekalant Hydrochloride is a class III antiarrhythmic agent used clinically to treat ventricular tachyarrhythmia . It works by blocking potassium channels, increasing the time course of myocardial repolarization, and may prolong the QT interval .

Methods of Application

Nifekalant is administered intravenously for the treatment of ventricular tachyarrhythmias .

Results or Outcomes

Nifekalant has been found to be effective in treating ventricular tachyarrhythmia, a condition that can lead to serious heart complications .

Treatment of Nifekalant-Resistant Arrhythmia

Application Summary

Intravenous Amiodarone (AMD), a multi-channel blocker, has been found to be effective in the treatment of Nifekalant-Resistant Arrhythmia in patients with severe heart failure .

Methods of Application

Intravenous AMD is administered to patients who have severe heart failure and are resistant to Nifekalant .

Results or Outcomes

In a review of 11 consecutive cases with severe heart failure, intravenous AMD was found to be effective in the treatment of Nifekalant-resistant arrhythmia .

Management of Unstable Atrial Fibrillation

Specific Scientific Field

Cardiology and Electrophysiology

Application Summary

Nifekalant Hydrochloride has been used in conjunction with atrial pacing for the management of unstable atrial fibrillation, particularly in patients with hypertrophic cardiomyopathy and aortic stenosis .

Methods of Application

In this case, atrial fibrillation was managed with temporary atrial pacing and administration of Nifekalant Hydrochloride .

Results or Outcomes

The treatment was successful in managing atrial fibrillation without the need for invasive mechanical circulatory support until surgery .

Treatment of Life-Threatening Ventricular Tachyarrhythmias

Application Summary

Nifekalant Hydrochloride has been applied to control clinical life-threatening ventricular tachyarrhythmias such as VT or VF in complex situations, including patients with Wolff-Parkinson-White syndrome and atrial fibrillation, acute coronary syndrome (ACS), perioperative patients, patients with implantable cardioverter-defibrillator, patients with cardiopulmonary resuscitation, and radiofrequency catheter ablation for persistent atrial fibrillation .

Methods of Application

Nifekalant Hydrochloride is administered intravenously for the treatment of these life-threatening ventricular tachyarrhythmias .

Results or Outcomes

Nifekalant Hydrochloride has been found to be effective in treating these life-threatening ventricular tachyarrhythmias .

New-Onset Atrial Fibrillation After Cardiac Surgery

Application Summary

Nifekalant Hydrochloride has been used in the treatment of new-onset atrial fibrillation after cardiac surgery . This condition is considered a multifactorial phenomenon characterized by inflammation, oxidative stress, and autonomic dysfunction .

Methods of Application

Nifekalant Hydrochloride is administered intravenously for the treatment of new-onset atrial fibrillation after cardiac surgery .

Results or Outcomes

Nifekalant Hydrochloride has been found to be effective in treating new-onset atrial fibrillation after cardiac surgery .

Safety And Hazards

When handling Nifekalant hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves .

Propriétés

IUPAC Name

6-[2-[2-hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O5.ClH/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29;/h5-8,14,20,25H,3-4,9-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVGGQKNWAKOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048374
Record name Nifekalant hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nifekalant hydrochloride

CAS RN

130656-51-8
Record name Nifekalant hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130656-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MS 551
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130656518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifekalant hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIFEKALANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPP5R0MDQS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nifekalant hydrochloride
Reactant of Route 2
Reactant of Route 2
Nifekalant hydrochloride
Reactant of Route 3
Reactant of Route 3
Nifekalant hydrochloride
Reactant of Route 4
Reactant of Route 4
Nifekalant hydrochloride
Reactant of Route 5
Reactant of Route 5
Nifekalant hydrochloride
Reactant of Route 6
Reactant of Route 6
Nifekalant hydrochloride

Citations

For This Compound
369
Citations
J Ohashi, S Yasuda, S Miyazaki… - Journal of …, 2006 - journals.lww.com
Nifekalant hydrochloride (NIF) is a novel intravenous class-III antiarrhythmic agent with a pirimidinedione structure that purely blocks the K+ channel without inhibiting β-adrenergic …
Number of citations: 23 journals.lww.com
M Amino, K Yoshioka, O Iwata, H Fujikura… - Journal of …, 2003 - europepmc.org
… Nifekalant hydrochloride (NIF) is a novel class III antiarrhythmic agent for malignant VT/VF. This study prospectively evaluated NIF efficacy for life-threatening VT/VF observed after …
Number of citations: 15 europepmc.org
M Amino, S Inokuchi, K Nagao… - Journal of …, 2015 - journals.lww.com
Background: Amiodarone (AMD), nifekalant (NIF), and lidocaine (LID) hydrochlorides are widely used for ventricular tachycardia/fibrillation (VT/VF). This study retrospectively …
Number of citations: 20 journals.lww.com
Y Satoh, A Sugiyama, A Takahara… - Journal of …, 2004 - journals.lww.com
Cardiovascular effects of Nifekalant were examined using halothane-anesthetized dogs, and its proarrhythmic potential was estimated with chronic complete atrioventricular block dogs. …
Number of citations: 32 journals.lww.com
K Yoshioka, M Amino, S Morita, Y Nakagawa… - Circulation …, 2006 - jstage.jst.go.jp
Background Early defibrillation of ventricular tachycardia and fibrillation (VT/VF) is an urgent and most important method of resuscitation for survival in cardiopulmonary arrest (CPA). We …
Number of citations: 43 www.jstage.jst.go.jp
J Ando, M Kakishita, K Sakai, Y Komura… - International Heart …, 2005 - jstage.jst.go.jp
… This report presents the efficacy of nifekalant hydrochloride (nifekalant), a pure class III antiarrhythmic agent, in treating life-threatening ventricular arrhythmia in such patients. From …
Number of citations: 22 www.jstage.jst.go.jp
T Washizuka, M Chinushi, H Watanabe… - Circulation …, 2005 - jstage.jst.go.jp
… therapeutic options are limited, the effect of nifekalant hydrochloride, a new class III drug, on … of nifekalant hydrochloride with no adverse effects. Conclusions Nifekalant hydrochloride is …
Number of citations: 38 www.jstage.jst.go.jp
M Igawa, K Aonuma, Y Okamoto, M Hiroe… - Journal of …, 2002 - journals.lww.com
In recent clinical trials, class III anti-arrhythmic drugs were found to reduce arrhythmic deaths in patients after myocardial infarction. The purpose of this study was to assess the …
Number of citations: 25 journals.lww.com
K Kurisu, M Hisahara, H Onitsuka, M Sekiya… - The Annals of thoracic …, 2010 - Elsevier
… The electrical storms were terminated dramatically by the administration of nifekalant hydrochloride. We suggest that nifekalant hydrochloride has great therapeutic potential for the …
Number of citations: 12 www.sciencedirect.com
K Yoshioka, M Amino, K Usui, A Sugimoto… - Circulation …, 2006 - jstage.jst.go.jp
… Efficacy of nifekalant hydrochloride for life-threatening ventricular tachyarrhythmias in patients … Is nifekalant hydrochloride capable of being used as a first-line drug in cardiopulmonary …
Number of citations: 22 www.jstage.jst.go.jp

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.